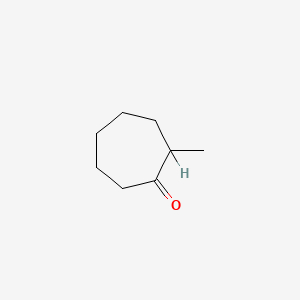

2-Methylcycloheptanone

描述

Structure

3D Structure

属性

IUPAC Name |

2-methylcycloheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7-5-3-2-4-6-8(7)9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMAFOTXGNYBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337586, DTXSID80870804 | |

| Record name | 2-Methylcycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylcycloheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-56-9 | |

| Record name | 2-Methylcycloheptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylcycloheptanone and Its Precursors

Direct Synthetic Approaches to 2-Methylcycloheptanone

The direct synthesis of this compound can be efficiently achieved through classical organic reactions involving the modification of a pre-existing cycloheptanone (B156872) scaffold.

Alkylation and Decarboxylation of 2-Carbethoxycycloheptanone

A well-established, two-step method for the preparation of this compound involves the alkylation of a β-keto ester, 2-carbethoxycycloheptanone, followed by hydrolysis and decarboxylation.

The process begins with the deprotonation of 2-carbethoxycycloheptanone at the α-carbon (the carbon between the ketone and the ester) using a suitable base, typically a sodium alkoxide like sodium ethoxide, to form a stable enolate. This enolate then acts as a nucleophile, attacking an alkylating agent such as methyl iodide or methyl bromide. This step introduces the methyl group at the C-2 position, yielding 2-carbethoxy-2-methylcycloheptanone.

Table 1: Synthesis of this compound via Alkylation and Decarboxylation

| Step | Reactants | Reagents/Conditions | Product |

| Alkylation | 2-Carbethoxycycloheptanone, Methyl Halide (e.g., CH₃I) | 1. Sodium Alkoxide (e.g., NaOEt) 2. Alkylating Agent | 2-Carbethoxy-2-methylcycloheptanone |

| Hydrolysis & Decarboxylation | 2-Carbethoxy-2-methylcycloheptanone | 1. Aqueous Acid (e.g., H₂SO₄) 2. Heat | This compound |

Synthesis of this compound Derivatives via Advanced Organic Reactions

Advanced synthetic strategies allow for the use of this compound as a building block for more complex molecules. These methods often involve the formation of reactive intermediates like imines, which can then participate in carbon-carbon bond-forming reactions.

Michael Alkylation using Imines derived from this compound

The imine derivative of this compound can serve as a potent nucleophile in Michael addition reactions. This approach is particularly useful for the enantioselective synthesis of bicyclic compounds. capes.gov.br In this methodology, this compound is first condensed with a chiral amine, such as (R)- or (S)-1-phenylethylamine, to form a chiral imine. researchgate.net

This chiral imine can then react with a Michael acceptor, like methyl vinyl ketone. The reaction proceeds via the enamine tautomer of the imine, which attacks the β-carbon of the α,β-unsaturated ketone. This Michael-type alkylation is often highly stereoselective, with the chiral auxiliary directing the approach of the electrophile. researchgate.net Subsequent hydrolysis of the resulting iminium salt and an intramolecular aldol (B89426) condensation/cyclization step yields a bicyclic enone. For instance, the reaction of the imine of this compound with methyl vinyl ketone leads to the formation of 1-methylbicyclo[5.3.0]dec-6-en-8-one, a valuable intermediate for natural product synthesis. researchgate.net

Table 2: Michael Alkylation for Bicyclic Enone Synthesis

| Starting Ketone | Chiral Auxiliary | Michael Acceptor | Key Intermediate | Final Product |

| This compound | (R)-1-Phenylethylamine | Methyl Vinyl Ketone | Chiral Imine | 1-Methylbicyclo[5.3.0]dec-6-en-8-one |

Mannich Reaction within Cycloheptanone Systems

The Mannich reaction is a three-component condensation that involves an active hydrogen compound (like a ketone), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.org This reaction is a powerful tool for introducing an aminomethyl group adjacent to a carbonyl.

When an unsymmetrical ketone like this compound is used, the regioselectivity of the reaction becomes a critical consideration. Research on analogous systems, such as 2-methylcyclopentanone (B130040) and 2-methylcyclohexanone (B44802), has shown that under slightly acidic conditions, the reaction proceeds via the more substituted enol. acs.orgmit.edumasterorganicchemistry.com This leads to the formation of the Mannich base where the aminomethyl group is attached to the more substituted α-carbon (C-2). For example, the reaction of 2-methylcyclopentanone with dimethylamine (B145610) and formaldehyde (B43269) predominantly yields 2-dimethylaminomethyl-2-methylcyclopentanone. mit.edu By analogy, the Mannich reaction with this compound is expected to favor the formation of 2-aminomethyl-2-methylcycloheptanone derivatives. These Mannich bases are versatile synthetic intermediates.

Table 3: Components of the Mannich Reaction for Cycloheptanone Systems

| Component | Example | Role |

| Ketone | This compound | Provides the enol nucleophile and carbon backbone |

| Aldehyde | Formaldehyde | Forms the electrophilic iminium ion with the amine |

| Amine | Dimethylamine | Amine source for the aminomethyl group |

Chemical Transformations and Reactivity Profiles of 2 Methylcycloheptanone

Carbonyl Group Reactivity in 2-Methylcycloheptanone

The reactivity of this compound is significantly influenced by the presence of the carbonyl group, which serves as a primary site for chemical transformations. ontosight.ai

Nucleophilic Addition Pathways

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by nucleophiles. guidechem.com This fundamental reaction, known as nucleophilic addition, proceeds through the formation of a tetrahedral intermediate. slideshare.net The addition of a nucleophile to the carbonyl carbon leads to the breaking of the carbon-oxygen pi bond, with the electron pair moving to the oxygen atom, resulting in an alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product. chemistryguru.com.sg

Common nucleophilic addition reactions involving ketones like this compound include the addition of organometallic reagents (e.g., Grignard reagents), hydrides, and cyanide ions. slideshare.netsavemyexams.com For instance, reaction with hydrogen cyanide (HCN) in the presence of a catalytic amount of cyanide (CN⁻) leads to the formation of a cyanohydrin. chemistryguru.com.sgsavemyexams.com This reaction is significant as it extends the carbon chain by one carbon atom. savemyexams.com

Condensation Reaction Mechanisms

This compound can participate in condensation reactions, which involve an initial nucleophilic addition followed by a dehydration step. A notable example is the aldol (B89426) condensation, which can be catalyzed by either acid or base. masterorganicchemistry.com Under acidic conditions, the reaction proceeds through an enol intermediate. masterorganicchemistry.com

The reaction of this compound with amines or their derivatives leads to the formation of imines and related compounds. For example, it reacts with semicarbazide (B1199961) to form a semicarbazone. pearson.com The alkylation of the benzylamine (B48309) imine of cycloheptanone (B156872) with various electrophilic alkenes has been studied, demonstrating that the reaction course is sensitive to factors like ring size and the nature of the electrophile. rsc.org In some cases, double condensation products can be formed. gla.ac.uk

Alpha-Carbon Reactivity in this compound

The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (α-carbons) in this compound exhibit acidity, enabling a range of reactions at these positions.

Enolate Formation and Regioselectivity

The presence of the carbonyl group makes the α-hydrogens acidic enough to be removed by a strong base, leading to the formation of an enolate ion. masterorganicchemistry.com Since this compound is an unsymmetrical ketone, it can form two different enolates: the more substituted (thermodynamic) enolate and the less substituted (kinetic) enolate. msu.edulibretexts.org

The regioselectivity of enolate formation is highly dependent on the reaction conditions. msu.edu The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate by removing a proton from the less hindered α-carbon. masterorganicchemistry.com Conversely, using a weaker base or allowing the reaction to reach equilibrium at higher temperatures leads to the formation of the more stable, thermodynamic enolate. masterorganicchemistry.commsu.edu

Table 1: Conditions for Regioselective Enolate Formation

| Condition | Favored Enolate | Base Example | Temperature |

|---|---|---|---|

| Kinetic Control | Less Substituted | Lithium Diisopropylamide (LDA) | Low (e.g., -78°C) |

| Thermodynamic Control | More Substituted | Sodium Hydride (NaH) | Higher / Equilibrium |

Alkylation Reactions at Alpha-Positions

Enolates are powerful nucleophiles and readily undergo alkylation reactions with alkyl halides. The ability to selectively generate either the kinetic or thermodynamic enolate allows for controlled alkylation at either the C2 or C7 position of the this compound ring system. researchgate.net For example, alkylation of the benzylamine imine of this compound with acrylonitrile (B1666552) and methyl acrylate (B77674) results in the formation of the 2-alkylated-2-methyl ketone. rsc.org Michael-type alkylation of chiral imines of this compound with methyl vinyl ketone has been used in the enantioselective synthesis of bicyclic enones. tandfonline.com

Oxidative and Reductive Transformations of this compound

This compound can undergo both oxidation and reduction, leading to a variety of products with different functional groups.

The reduction of this compound yields 2-methylcycloheptanol. brainly.com This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). savemyexams.com The stereochemistry of the reduction is influenced by the reducing agent and reaction conditions, leading to a mixture of cis and trans isomers of 2-methylcycloheptanol. acs.orggatech.edu For example, reduction with sodium borohydride has been shown to produce a majority of the trans isomer. acs.org Catalytic hydrogenation using metal catalysts like palladium (Pd) or platinum (Pt) is another method for this reduction. brainly.com

Oxidative cleavage of the this compound ring can be achieved through reactions like the Baeyer-Villiger oxidation. wikipedia.org This reaction, which utilizes peroxyacids or peroxides, converts the cyclic ketone into a lactone (a cyclic ester). wikipedia.org The Baeyer-Villiger oxidation of this compound has been studied using various catalytic systems, including those based on platinum and rhenium. acs.orgacs.orgipl.ptnih.govresearchgate.net The reaction with hydrogen peroxide catalyzed by certain platinum(II) complexes has been shown to be effective. acs.orgacs.org

Table 2: Summary of Oxidative and Reductive Transformations

| Transformation | Reagent(s) | Product(s) |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), H₂/Pd | 2-Methylcycloheptanol (cis and trans isomers) |

| Baeyer-Villiger Oxidation | Peroxyacids, H₂O₂/Catalyst | Lactone |

Oxidative Cleavage of the Cycloheptanone Ring for Dione (B5365651) Formation

The oxidative cleavage of the carbocyclic ring of this compound represents a significant synthetic transformation, providing access to acyclic dicarbonyl compounds. Specifically, the ring-opening of this compound is a documented route for the preparation of 2,8-nonanedione (B3051024), a valuable intermediate in the synthesis of various natural products. orgsyn.org This transformation necessitates the scission of a carbon-carbon bond within the seven-membered ring, which can be accomplished through several strategic oxidative pathways. These methods typically involve the initial conversion of the ketone into a more readily cleaved intermediate, such as an alkene or an enol ether, followed by treatment with powerful oxidizing agents.

Cleavage via Alkene Intermediates

A common strategy for the oxidative cleavage of cyclic ketones involves their conversion to a corresponding alkene, which is then subjected to cleavage. For this compound, the corresponding alkene intermediate would be 1-methylcycloheptene (B74865). This alkene can then be cleaved using methods such as ozonolysis or permanganate-based oxidation.

Ozonolysis

Ozonolysis is a powerful and widely used method for the cleavage of carbon-carbon double bonds. orgoreview.commasterorganicchemistry.comlibretexts.org The reaction involves treating the alkene with ozone (O₃), which leads to the formation of an unstable primary ozonide, followed by rearrangement to a more stable ozonide intermediate. Subsequent work-up of the ozonide determines the final products. A reductive work-up, typically using zinc (Zn) and water or dimethyl sulfide (B99878) (DMS), yields aldehydes and ketones. masterorganicchemistry.comyoutube.com

In the context of 1-methylcycloheptene, ozonolysis followed by a reductive work-up breaks the double bond to form a linear nine-carbon chain with two carbonyl groups. The carbon atom that was part of the double bond and bonded to the methyl group becomes a ketone, while the other olefinic carbon becomes an aldehyde. This reaction yields 6-oxoheptanal. vedantu.com However, to obtain the target 2,8-nonanedione, the starting alkene would need to be 1,2-dimethylcycloheptene or the cleavage would need to occur at a different position. For the specific transformation of this compound to 2,8-nonanedione, the cleavage must occur between the carbonyl carbon and the methyl-substituted alpha-carbon.

An oxidative work-up, often employing hydrogen peroxide (H₂O₂), will oxidize any initially formed aldehydes to carboxylic acids. masterorganicchemistry.com

Table 1: Ozonolysis of 1-Methylcycloheptene

| Reactant | Oxidizing Agent | Work-up Condition | Major Product |

| 1-Methylcycloheptene | Ozone (O₃) | Reductive (e.g., Zn/H₂O or DMS) | 6-Oxoheptanal |

| 1-Methylcycloheptene | Ozone (O₃) | Oxidative (e.g., H₂O₂) | 6-Oxoheptanoic acid |

Permanganate-Periodate Oxidation (Lemieux-von Rudloff Oxidation)

The Lemieux-von Rudloff reagent, a mixture of a catalytic amount of potassium permanganate (B83412) (KMnO₄) and a stoichiometric amount of sodium periodate (B1199274) (NaIO₄), is another effective system for the oxidative cleavage of alkenes. cdnsciencepub.com The periodate serves to continuously re-oxidize the manganese species, allowing for the use of catalytic permanganate. This method typically cleaves the double bond to yield ketones and carboxylic acids. Research on the oxidation of 1-methylcycloheptene with this reagent has shown that the reaction primarily yields 7-ketooctanoic acid, indicating that the ketone is stable while the other fragment is oxidized to a carboxylic acid. cdnsciencepub.com

Cleavage via Silyl (B83357) Enol Ether Intermediates

A more direct approach starting from this compound involves its conversion to a silyl enol ether. Silyl enol ethers can be synthesized from ketones and subsequently cleaved oxidatively, for example, by ozonolysis. core.ac.uk This method offers regiochemical control based on the formation of the silyl enol ether. For this compound, the formation of the thermodynamically more stable, more substituted silyl enol ether, 2-methyl-1-(trimethylsilyloxy)cycloheptene, is favored.

Ozonolysis of this silyl enol ether intermediate directly leads to the cleavage of the original C1-C2 bond of the ketone ring. The reaction proceeds by attacking the double bond of the enol ether. Following a suitable work-up, this cleavage would be expected to yield a keto-acid derivative, which could then be further transformed if necessary. The direct ozonolysis of the silyl enol ether of this compound to furnish 2,8-nonanedione would involve a specific set of reaction conditions and work-up procedures designed to produce the diketone over other possible oxidation products.

Table 2: Oxidative Cleavage Pathways for this compound

| Starting Material | Intermediate | Oxidizing System | Expected Dicarbonyl Product |

| This compound | 1-Methylcycloheptene | 1. O₃; 2. DMS | 6-Oxoheptanal |

| This compound | 1-Methylcycloheptene | KMnO₄ (cat.), NaIO₄ | 7-Ketooctanoic acid |

| This compound | 2-Methyl-1-(trimethylsilyloxy)cycloheptene | 1. O₃; 2. Work-up | Keto-acid or Dione Derivative |

While the direct oxidative cleavage of this compound to 2,8-nonanedione has been cited as a synthetic method, the specific reagents and conditions often rely on multi-step sequences as detailed above. orgsyn.org The choice of pathway and oxidizing agent is crucial for controlling the oxidation state of the final products and achieving the desired dione structure.

Stereochemical Aspects and Chiral Synthesis Involving 2 Methylcycloheptanone

Chiral Properties of 2-Methylcycloheptanone and its Enantiomers

This compound is a chiral molecule due to the presence of a stereocenter at the second carbon atom, which is bonded to four different groups: a methyl group, a hydrogen atom, the carbonyl carbon, and the rest of the cycloheptane (B1346806) ring. fiveable.mevedantu.compressbooks.pub This chirality means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. vedantu.comuoanbar.edu.iqpurdue.edu These enantiomers are designated as (R)-2-methylcycloheptanone and (S)-2-methylcycloheptanone.

Enantiomers possess identical physical properties such as boiling point, melting point, and density. egrassbcollege.ac.in However, they exhibit different interactions with plane-polarized light, rotating it in equal but opposite directions. uoanbar.edu.iq This property is known as optical activity. purdue.edu Beyond their interaction with light, the distinct three-dimensional arrangements of the enantiomers can lead to significantly different biological activities and interactions with other chiral molecules. egrassbcollege.ac.in The presence of the methyl group at the 2-position influences the molecule's stereochemistry and reactivity in various organic reactions. fiveable.me

Enantioselective Synthesis Strategies utilizing this compound

The synthesis of specific enantiomers of this compound derivatives is a significant area of research, driven by the demand for enantiomerically pure compounds in various fields, including pharmaceuticals and materials science. Enantioselective synthesis aims to produce a single enantiomer of a chiral product. nih.gov

One notable strategy involves the Michael-type alkylation of chiral imines derived from racemic this compound. tandfonline.comtandfonline.com This method has been successfully used to prepare 4a-methyl-substituted bicyclic enones with high enantiomeric purity. tandfonline.comtandfonline.com For instance, the reaction of the (R)- or (S)-1-phenylethyl imine of this compound with methyl vinyl ketone can lead to the formation of optically pure bicyclic enones. tandfonline.com

Another approach is the enzymatic synthesis of chiral amines from this compound. This method can be employed for the stereospecific synthesis of compounds like 1-amino-2-methylcyclopentane from 2-methylcyclopentanone (B130040), illustrating a pathway that could be adapted for the seven-membered ring system. google.com

Role of Chiral Imine Intermediates in Stereoselective Reactions

Chiral imines play a pivotal role as intermediates in the enantioselective synthesis of derivatives from this compound. tandfonline.comresearchgate.net These intermediates are typically formed by the reaction of the ketone with a chiral amine, such as (R)- or (S)-1-phenylethylamine. tandfonline.com The chirality of the amine auxiliary directs the subsequent reaction, leading to a preferred stereochemical outcome. researchgate.net

In the context of Michael additions, the chiral imine intermediate controls the facial selectivity of the attack by the nucleophile (the enolate derived from the imine) on the electrophile (e.g., methyl vinyl ketone). tandfonline.comresearchgate.net This control is governed by steric factors, where the bulky chiral auxiliary blocks one face of the enamine, forcing the electrophile to approach from the less hindered side. researchgate.net This diastereoselective approach, followed by hydrolysis of the imine, yields the desired enantiomer of the product. tandfonline.com The use of chiral imines has been instrumental in synthesizing various chiral compounds with high stereoselectivity. rsc.orgsioc-journal.cn

The effectiveness of this strategy is highlighted in the synthesis of 4a-methyl-substituted bicyclic enones, where the use of chiral imines derived from this compound and (R)- or (S)-1-phenylethylamine resulted in products with high enantiomeric excess. tandfonline.comtandfonline.com The diastereoselectivity of such Michael reactions using chiral imines has been studied, and it is understood that steric factors in the transition state are crucial for the observed high levels of stereocontrol. researchgate.net

Control of Enantiomeric Purity in Synthesized Derivatives

Achieving high enantiomeric purity is a critical goal in asymmetric synthesis. nih.gov The enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is directly influenced by the enantioselectivity of the reaction and the purity of the chiral reagents used. nih.govmasterorganicchemistry.com

In the synthesis of bicyclic enones from this compound, the initial enantiomeric excess of the crude product, which can be in the range of 75-85%, can be significantly enhanced. tandfonline.com A common and effective method for improving enantiomeric purity is crystallization. tandfonline.com A single crystallization at low temperature can often increase the enantiomeric excess to 95-99%. tandfonline.com

The measurement of enantiomeric purity is essential for quality control. registech.com Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for determining the enantiomeric excess of chiral compounds. tandfonline.comregistech.com This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. registech.com

The table below summarizes the enhancement of enantiomeric excess for a bicyclic enone derived from this compound.

| Purification Step | Enantiomeric Excess (ee) | Method of Determination |

| Crude Distilled Product | 80% | Chiral HPLC |

| After Single Crystallization | 92% | Chiral HPLC |

| Table based on data from the synthesis of a bicyclic enone. tandfonline.com |

This data clearly demonstrates the effectiveness of crystallization as a technique for enhancing the enantiomeric purity of synthesized chiral derivatives.

Spectroscopic Characterization of 2 Methylcycloheptanone and Its Derivatives

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly adept at identifying functional groups and providing insights into the molecular "fingerprint."

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational frequencies of the chemical bonds.

In ketones, the most prominent feature in an IR spectrum is the strong absorption band resulting from the stretching of the carbonyl (C=O) group. usc.edu For saturated cyclic ketones, the position of this band is influenced by ring strain. pressbooks.pub Cyclohexanone (B45756), a six-membered ring, exhibits its C=O stretching absorption at approximately 1715 cm⁻¹. pressbooks.pub As the ring size increases to seven carbons in cycloheptanone (B156872), the ring strain changes, which can subtly alter the C=O stretching frequency. For 2-Methylcycloheptanone, the carbonyl stretch is a key diagnostic peak. Saturated aliphatic ketones generally show a C=O stretch around 1715 cm⁻¹. pressbooks.pub

Additionally, the C-H stretching vibrations of the alkyl portions of the molecule are typically observed in the 2850-3000 cm⁻¹ region. usc.edu Saturated ketones also display a moderate absorption between 1230-1100 cm⁻¹ due to the C-C-C stretching vibration of the C-CO-C group. spcmc.ac.in

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | ~1715 | Strong |

| C-H (sp³) | Stretch | 2850-3000 | Medium-Strong |

| C-C-C | Stretch | 1100-1230 | Moderate |

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light, which reveals the vibrational modes of a molecule. spectroscopyonline.com This technique is particularly sensitive to non-polar bonds and can be used to characterize the molecular framework. spectroscopyonline.com

For this compound, the Raman spectrum would be expected to show a strong band for the C=O stretch, though typically weaker than in the IR spectrum. The various C-C bond vibrations within the cycloheptane (B1346806) ring and the methyl group would also be active in the Raman spectrum, providing a unique "fingerprint" of the molecule. spectroscopyonline.com The analysis of Raman spectra involves several steps, including baseline correction and normalization, to obtain meaningful data. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.

In this compound, the protons on the carbon adjacent to the carbonyl group (α-protons) are deshielded and would appear at a lower field (higher ppm value) compared to other methylene (B1212753) protons in the ring. The methine proton at the C2 position, being adjacent to both the carbonyl group and the methyl group, would have a distinct chemical shift. The methyl group protons would appear as a doublet due to coupling with the adjacent methine proton. The remaining methylene protons of the cycloheptane ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

Carbon-13 (¹³C) NMR for Carbon Framework Characterization

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

The most downfield signal in the ¹³C NMR spectrum of this compound is that of the carbonyl carbon, which typically appears in the range of 205-220 ppm for ketones. libretexts.org The carbon atom bearing the methyl group (C2) would also have a characteristic chemical shift. The methyl carbon itself would appear at a much higher field. The remaining five methylene carbons in the cycloheptane ring would have distinct chemical shifts due to their different positions relative to the carbonyl and methyl groups. The conformational flexibility of the seven-membered ring can lead to broadened signals or an average representation of the conformer populations. cdnsciencepub.com For instance, studies on methyl-substituted cycloheptanones have shown that the chemical shifts are consistent with a twist-chair conformation. cdnsciencepub.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 205 - 220 |

| C2 (CH-CH₃) | 40 - 55 |

| Ring CH₂ | 20 - 50 |

| CH₃ | 10 - 25 |

Mass Spectrometric (MS) Analysis for Molecular Formula and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₁₄O), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 126.20. nih.gov The fragmentation of cyclic ketones is often characterized by specific cleavage pathways. libretexts.org One common fragmentation for ketones is α-cleavage, which involves the breaking of the bond between the carbonyl group and an adjacent carbon atom. pressbooks.pub

In this compound, α-cleavage could lead to the loss of a methyl radical (CH₃•) or a propyl radical (C₃H₇•). Another significant fragmentation pathway for ketones containing γ-hydrogens is the McLafferty rearrangement. pressbooks.pub This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond. The fragmentation pattern provides a unique fingerprint that can confirm the structure of the molecule. For example, the mass spectrum of 2-methylcyclohexanone (B44802) shows characteristic fragments that help in its identification. nist.gov

Lack of Available Research Data for Spectroscopic Conformational Analysis of this compound

A comprehensive review of scientific literature reveals a significant gap in the experimental and computational data specifically concerning the advanced spectroscopic conformational analysis of this compound. Despite extensive searches for research findings on this particular compound, no dedicated studies detailing its conformational landscape through techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) or dynamic NMR were identified.

While the field of conformational analysis is rich with studies on related cyclic ketones, direct research on this compound appears to be unpublished. For instance, a 2023 study by da Silva et al. explicitly noted that their extensive literature review found no existing experimental or computational data for the closely related 2-methylcyclopentanone (B130040), leading them to estimate its thermochemical properties. mdpi.com This highlights the general scarcity of data for some methylated cycloalkanones.

Advanced spectroscopic methods are frequently employed to elucidate the complex conformational equilibria in cyclic systems. For many cycloalkanone derivatives, techniques including variable-temperature NMR, dynamic NMR, and circular dichroism have been pivotal. unibas.itnumberanalytics.comoxinst.com These methods allow researchers to probe the dynamic processes of ring inversion and substituent orientation (axial vs. equatorial), and to determine the thermodynamic parameters associated with these conformational changes. numberanalytics.com

For example, detailed conformational analyses have been performed on various cyclohexanone derivatives, where NMR spectroscopy is used to measure coupling constants and observe changes in spectra at different temperatures to understand the populations of different conformers. researchgate.netacs.org Similarly, temperature-dependent circular dichroism has been used to study the conformational equilibrium of other methylated cycloheptanones, such as (+)-(3R)-methylcycloheptanone and (−)-(4R)-methylcycloheptanone. acs.org

However, the application of these powerful techniques to this compound has not been reported in the available scientific literature. Consequently, the creation of a detailed and scientifically accurate article on the "Advanced Spectroscopic Techniques for Conformational Analysis" of this compound, as per the requested outline, is not possible at this time due to the absence of primary research findings and associated data tables. Further experimental and computational research is required to characterize the conformational behavior of this specific molecule.

Computational and Theoretical Studies on 2 Methylcycloheptanone

Conformational Analysis of the Seven-Membered Ring

The seven-membered ring of 2-methylcycloheptanone is highly flexible, leading to a complex potential energy surface with multiple conformers. Computational analysis is essential to identify the most stable forms and the energy barriers between them.

The conformational landscape of cycloheptane (B1346806), the parent ring of this compound, is dominated by a family of twist-chair (TC) and chair (C) conformations, which are generally of lower energy than boat and twist-boat forms. For this compound, the presence of the methyl group and the carbonyl group introduces additional steric and electronic factors that influence the relative stabilities of these conformers.

Computational studies on similar substituted cyclic ketones, such as methylcyclohexanones, have shown that the preferred conformation often places bulky substituents in an equatorial-like position to minimize steric strain. kfupm.edu.saillinois.edu In the case of this compound, the methyl group can occupy either an axial-like or an equatorial-like position in the various ring conformations. The most stable conformers are predicted to be those that minimize unfavorable steric interactions, particularly 1,3-diaxial-like interactions. The twist-chair conformation is often found to be the global minimum for cycloheptane rings. It is therefore highly probable that the lowest energy conformers of this compound are twist-chair structures with the methyl group in a pseudo-equatorial position.

Table 1: Plausible Stable Conformers of this compound

| Conformer Family | Methyl Group Position | Expected Relative Stability |

| Twist-Chair (TC) | Pseudo-equatorial | High |

| Twist-Chair (TC) | Pseudo-axial | Moderate |

| Chair (C) | Pseudo-equatorial | High |

| Chair (C) | Pseudo-axial | Moderate |

| Twist-Boat (TB) | Various | Lower |

| Boat (B) | Various | Lower |

This table is illustrative and based on the conformational analysis of related cycloalkanes and substituted cyclic ketones.

The various conformers of this compound are not static but interconvert through processes like ring flipping and pseudorotation. Computational methods can map the energy landscape of these transformations and calculate the energy barriers for interconversion. For the analogous cyclohexane (B81311) system, the energy barrier for the chair-to-chair interconversion is approximately 10-11 kcal/mol, proceeding through higher-energy twist-boat and half-chair transition states. libretexts.orgwikipedia.orgmasterorganicchemistry.com

For the more flexible seven-membered ring of this compound, the energy barriers for interconversion are expected to be lower than those for cyclohexane. The interconversion between different twist-chair and chair conformers likely proceeds through a series of low-energy transition states. The presence of the methyl group will lead to different energy barriers for different conformational changes, depending on the steric hindrance encountered along the reaction coordinate.

Table 2: Analogous Energy Barriers for Cyclohexane Conformational Interconversion

| Interconversion Pathway | Energy Barrier (kcal/mol) |

| Chair → Twist-Boat | ~5.5 |

| Chair → Half-Chair (Transition State) | ~10.8 |

| Boat → Twist-Boat | ~1.6 |

Data from studies on cyclohexane and serve as an analogy for the types of energy barriers expected in the more flexible cycloheptanone (B156872) ring. masterorganicchemistry.comlibretexts.org

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of this compound. These calculations provide information on the distribution of electrons within the molecule, which is key to understanding its reactivity and spectroscopic properties.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. irjweb.com For a ketone like this compound, the HOMO is typically associated with the lone pair electrons on the oxygen atom, while the LUMO is the π* antibonding orbital of the carbonyl group. The methyl group, being an electron-donating group, will have a modest effect on these orbital energies.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net In this compound, the MEP would show a region of negative potential around the carbonyl oxygen and regions of positive potential around the carbonyl carbon and the hydrogen atoms.

Table 3: Typical Parameters for DFT Calculations of Electronic Structure

| Parameter | Description | Common Selection for Organic Molecules |

| Method | The specific DFT functional used. | B3LYP, M06-2X |

| Basis Set | The set of mathematical functions used to describe the atomic orbitals. | 6-31G(d), 6-311+G(d,p), cc-pVTZ |

| Solvation Model | A model to simulate the effects of a solvent. | Polarizable Continuum Model (PCM) |

Reaction Mechanism Modeling using Computational Chemistry

For an unsymmetrical ketone like this compound, the Baeyer-Villiger oxidation can result in two different lactones, depending on which carbon atom adjacent to the carbonyl group migrates. The regioselectivity of this reaction is governed by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge has a higher migratory aptitude. organic-chemistry.org In this case, the more substituted secondary carbon has a higher migratory aptitude than the primary carbon (methylene group).

Computational modeling of the Baeyer-Villiger oxidation of this compound would involve locating the transition state for the migration step for both possible pathways. By comparing the activation energies of these two transition states, the preferred reaction pathway and the major product can be predicted. The mechanism involves the formation of a Criegee intermediate. wikipedia.orgyoutube.com

Table 4: Computational Workflow for Modeling the Baeyer-Villiger Oxidation

| Step | Description | Computational Method |

| 1. Geometry Optimization | Optimize the geometries of the reactants, intermediates, transition states, and products. | DFT (e.g., B3LYP/6-31G(d)) |

| 2. Transition State Search | Locate the transition state structures connecting the Criegee intermediate to the products. | Synchronous Transit-Guided Quasi-Newton (STQN) methods |

| 3. Frequency Calculation | Confirm that the optimized structures are minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies. | DFT (same level as optimization) |

| 4. Intrinsic Reaction Coordinate (IRC) | Follow the reaction path from the transition state to the reactant and product to confirm the connection. | IRC calculations |

| 5. Energy Profile Construction | Calculate the relative energies of all species to construct the reaction energy profile. | Higher-level DFT or ab initio methods |

Theoretical Prediction of Chiroptical Properties

This compound is a chiral molecule, and therefore it exhibits chiroptical properties such as optical rotation, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD). nih.gov Theoretical calculations are crucial for predicting these properties and for relating them to the absolute configuration of the molecule.

Computational methods, often in conjunction with DFT, can simulate the ECD and VCD spectra of a specific enantiomer (e.g., (R)-2-methylcycloheptanone). By comparing the calculated spectrum with the experimentally measured spectrum, the absolute configuration of the molecule can be determined. This is a powerful alternative to X-ray crystallography, especially for non-crystalline samples. researchgate.netwikipedia.org

The calculated chiroptical properties are highly sensitive to the molecular conformation. nih.gov Therefore, it is essential to perform a thorough conformational analysis and to calculate the spectra for all low-energy conformers. The final predicted spectrum is then obtained by taking a Boltzmann-weighted average of the spectra of the individual conformers. Studies on similar chiral cyclic ketones, such as (R)-(+)-3-methylcyclopentanone and (R)-(+)-3-methylcyclohexanone, have demonstrated the accuracy of this approach. researchgate.netresearchgate.net

Table 5: Computational Workflow for Predicting Chiroptical Properties

| Step | Description | Computational Method |

| 1. Conformational Search | Identify all low-energy conformers of the chiral molecule. | Molecular mechanics or semi-empirical methods followed by DFT optimization. |

| 2. Geometry Optimization and Frequency Calculation | For each conformer, perform a full geometry optimization and frequency calculation. | DFT (e.g., B3LYP/aug-cc-pVTZ) |

| 3. Chiroptical Property Calculation | Calculate the desired chiroptical property (e.g., VCD intensities, optical rotatory strengths) for each conformer. | Time-Dependent DFT (TD-DFT) for ECD, DFT for VCD. |

| 4. Spectral Simulation | Simulate the ECD or VCD spectrum for each conformer by fitting the calculated data to line shapes (e.g., Gaussian or Lorentzian). | Standard spectroscopic software. |

| 5. Boltzmann Averaging | Combine the spectra of the individual conformers based on their calculated relative free energies to obtain the final predicted spectrum. | Statistical mechanics principles. |

Applications of 2 Methylcycloheptanone in Complex Organic Synthesis

Role as an Intermediate in Natural Product Total Synthesis

The total synthesis of natural products is a cornerstone of organic chemistry, providing access to complex and biologically active molecules. Cyclic ketones are pivotal starting materials in many synthetic routes, and 2-Methylcycloheptanone, with its seven-membered ring, offers a unique scaffold for the elaboration of specific classes of natural products.

Terpenoids are a vast and diverse class of natural products derived from isoprene (B109036) units. While the biosynthesis of terpenoids follows well-established pathways involving precursors like geranyl pyrophosphate and farnesyl pyrophosphate, the laboratory synthesis of complex terpenoids often relies on strategic bond formations and ring constructions.

Although direct total syntheses of terpenoids starting from this compound are not prominently reported, the cycloheptane (B1346806) ring is a structural feature in some sesterterpenoids and other less common terpenes. Synthetic strategies targeting such structures could potentially involve this compound as a key starting material. For instance, ring-expansion or ring-contraction methodologies, coupled with functional group manipulations of the methyl-substituted cycloheptanone (B156872) ring, could provide access to intricate terpenoid skeletons. The methyl group on the C2 position offers a handle for stereocontrolled transformations, which are crucial in natural product synthesis.

Table 1: Potential Terpenoid Skeletons Accessible from Cycloheptanone Derivatives

| Terpenoid Class | Potential Synthetic Connection to this compound | Key Transformations |

| Sesterterpenoids | Construction of the characteristic 25-carbon skeleton | Annulation, Ring Expansion/Contraction, Functional Group Interconversion |

| Sesquiterpenoids | Synthesis of specific bicyclic or tricyclic systems | Intramolecular Cyclizations, Rearrangements |

This table is illustrative of potential synthetic pathways and does not represent completed total syntheses directly employing this compound based on available literature.

Steroids are characterized by their tetracyclic A-B-C-D ring system. The total synthesis of steroids is a classic challenge in organic chemistry, with numerous strategies developed over the years. While the traditional precursors for steroid synthesis are often derived from smaller rings that are built up sequentially, the use of a pre-formed seven-membered ring is less conventional.

However, innovative synthetic routes could potentially utilize this compound. For instance, a ring-contraction strategy could be envisioned to form one of the six-membered rings of the steroid nucleus. Alternatively, the cycloheptanone could be a precursor to a key fragment that is later incorporated into the steroid skeleton. The presence of the methyl group could serve as a precursor to one of the angular methyl groups characteristic of the steroid framework.

Construction of Bridged and Polycyclic Carbocyclic Frameworks

Bridged and polycyclic carbocyclic frameworks are common motifs in many natural products and pharmacologically active compounds. The synthesis of these strained and complex structures often requires specialized synthetic methods.

The bicyclo-[3.3.1]-nonane and bicyclo-[4.3.1]-decane skeletons are present in a variety of natural products. The construction of these bridged systems often involves intramolecular cyclization reactions. While specific examples detailing the use of this compound for the synthesis of these systems are scarce in the literature, its structural features make it a plausible candidate for such transformations.

For the synthesis of a bicyclo-[3.3.1]-nonane system, a Robinson-type annulation on this compound could, in principle, lead to the formation of the second six-membered ring. The success of such a strategy would depend on controlling the regioselectivity of the initial Michael addition and the subsequent intramolecular aldol (B89426) condensation.

The synthesis of bicyclo-[4.3.1]-decane systems from a cycloheptanone derivative would likely involve the formation of a three-carbon bridge across the seven-membered ring. This could potentially be achieved through intramolecular alkylation or acylation reactions of a suitably functionalized this compound derivative.

Table 2: Hypothetical Routes to Bridged Bicyclic Systems from this compound

| Target System | Plausible Synthetic Approach | Key Reactions |

| Bicyclo-[3.3.1]-nonane | Annulation of a six-membered ring | Robinson Annulation, Intramolecular Aldol Condensation |

| Bicyclo-[4.3.1]-decane | Formation of a three-carbon bridge | Intramolecular Alkylation, Intramolecular Acylation |

This table presents theoretical synthetic strategies and does not reflect established and reported synthetic routes based on available literature.

Utility in Fine Chemical Synthesis

Beyond the realm of complex natural product synthesis, this compound serves as a valuable building block in the broader field of fine chemical synthesis. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers.

The reactivity of the carbonyl group in this compound allows for a wide range of transformations, including reductions, oxidations, and additions of nucleophiles. These reactions can lead to a variety of functionalized cycloheptane derivatives. The presence of the methyl group can influence the stereochemical outcome of these reactions, providing access to specific diastereomers.

Furthermore, the α-protons to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. This allows for the introduction of diverse substituents and the construction of more complex molecules. The versatility of this compound as a synthetic intermediate makes it a useful component in the toolbox of organic chemists for the preparation of a wide array of target molecules with potential applications in various sectors of the chemical industry.

Future Research Directions in 2 Methylcycloheptanone Chemistry

Development of Novel Catalytic and Stereoselective Transformations

A primary frontier in 2-methylcycloheptanone chemistry is the development of new catalytic methods to control reactivity and stereoselectivity, particularly at the α-carbon. The presence of a methyl group already establishes a stereocenter, making diastereoselective and enantioselective transformations a key objective.

Future efforts will likely focus on adapting and refining modern catalytic systems for the unique steric and electronic properties of the seven-membered ring. Areas ripe for exploration include:

Asymmetric α-Alkylation and Allylation: While significant progress has been made in the enantioselective α-alkylation of cyclic ketones, applying these methods to this compound remains a challenge. nih.govrsc.org Future work could explore the use of novel organocatalysts, such as cinchona alkaloid derivatives or oxidatively stable imidazolidinones, to achieve high diastereoselectivity in the alkylation of this compound. nih.govnih.gov Dinickel-catalyzed systems, which have shown success with other cyclic ketones, could also be investigated for their potential to functionalize the sterically hindered α-position with unactivated alkyl halides. rsc.org

Catalytic Homologation Reactions: Scandium(III) triflate-catalyzed diazoalkane-carbonyl homologation reactions have been used to access functionalized 2-arylcycloalkanones. organic-chemistry.org A significant future direction would be to apply this methodology to this compound to synthesize α-quaternary cycloheptanones, which are challenging to prepare using traditional methods. organic-chemistry.org

Stereoselective Fluorination: The introduction of fluorine can dramatically alter a molecule's biological properties. Developing organocatalytic methods for the enantioselective α-fluorination of this compound, potentially using primary amine functionalized Cinchona alkaloids, would provide access to novel chiral building blocks for the pharmaceutical and agrochemical industries. princeton.edu

A summary of potential catalytic transformations for future investigation is presented in Table 1.

| Transformation | Potential Catalytic System | Key Research Objective | Reference Concept |

|---|---|---|---|

| Diastereoselective α-Alkylation | Chiral Phase-Transfer Catalysts (e.g., Cinchona derivatives) | Control stereochemistry at the α-quaternary center. | rsc.org |

| Enantioselective α-Allylation | SOMO (Singly Occupied Molecular Orbital) Organocatalysis | Introduce an allyl group with high enantioselectivity. | nih.gov |

| α-Arylation | Scandium(III) Triflate with Diazoalkanes | Synthesize α-aryl-2-methylcycloheptanones. | organic-chemistry.org |

| Asymmetric α-Fluorination | Primary Amine Cinchona Alkaloid Catalysts | Create chiral fluorine-containing cycloheptanones. | princeton.edu |

In-depth Mechanistic Elucidation of Complex Reactions

A deeper understanding of the mechanisms governing reactions of this compound is crucial for the rational design of new synthetic methods. The conformational complexity of the cycloheptane (B1346806) ring, which exists as a dynamic equilibrium of twist-chair and chair conformations, significantly influences reaction pathways and stereochemical outcomes. acs.org Future research should prioritize the elucidation of these intricate mechanisms.

Key areas for investigation include:

Transition State Modeling: The use of Density Functional Theory (DFT) will be indispensable for mapping the potential energy surfaces of reactions involving this compound. rsc.orgrsc.orgsemanticscholar.org Computational studies can identify the lowest energy transition states, explain observed stereoselectivities, and predict the outcomes of new reactions. For example, DFT could be used to model the transition states in organocatalyzed alkylations to understand how the catalyst and the conformation of the seven-membered ring interact to control facial selectivity. researchgate.net

Real-Time Reaction Monitoring: Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy can provide invaluable empirical data to complement computational models. mt.comrsc.orgmt.com By monitoring the concentration of reactants, intermediates, and products in real-time, researchers can gain direct insight into reaction kinetics and pathways. youtube.com This would be particularly useful for studying complex cascade reactions or identifying transient intermediates that are not observable by standard offline analysis.

Combining computational and empirical approaches will provide a powerful toolkit for unraveling the mechanisms of reactions such as transition metal-catalyzed C-C bond activation or complex cycloadditions involving the this compound scaffold. acs.org

Advancement of Spectroscopic and Computational Methodologies

The unique structural features of this compound necessitate the development and application of advanced analytical and computational tools. Standard methodologies may not be sufficient to fully characterize the structure and dynamics of this flexible seven-membered ring system.

Future advancements should focus on:

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, more sophisticated techniques will be needed. Two-dimensional NMR experiments (COSY, HSQC, HMBC) will be essential for unambiguous structure determination of complex derivatives. Furthermore, variable-temperature (VT) NMR studies could provide critical information about the conformational dynamics of the cycloheptane ring and the energy barriers between different conformers.

Refined Computational Models: There is a need for computational models that can accurately predict the conformational preferences and energies of substituted cycloheptanones. acs.org Future research could focus on developing more accurate force fields for molecular mechanics calculations or employing higher levels of theory in DFT calculations to better account for non-covalent interactions that dictate the ring's preferred geometry. These improved models would enhance the predictive power of mechanistic studies. sapub.org

Chiroptical Spectroscopy: Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful for determining the absolute configuration of chiral molecules. Integrating these experimental techniques with quantum chemical calculations will be a crucial direction for unambiguously assigning the stereochemistry of new, complex derivatives of this compound.

The interplay between advanced spectroscopic experiments and high-level computational chemistry will be vital for building a comprehensive understanding of the structure-property relationships in this class of molecules.

Design and Synthesis of Structurally Unique Derivatives for Fundamental Chemical Understanding

The synthesis of novel derivatives of this compound is a key direction for probing fundamental chemical principles and creating new molecular architectures with potentially valuable properties. By incorporating the this compound core into more complex structures, researchers can investigate how the seven-membered ring influences reactivity, stability, and biological activity.

Promising avenues for future synthesis include:

Spirocyclic Compounds: The construction of spirocycles, where a single carbon atom is part of two rings, is a significant area of synthetic chemistry. Developing methods to use this compound as a precursor for novel spirocyclic systems, such as spiro[cycloheptane-1,2'-chromenes] or spiro[cycloheptane-1,3'-oxindoles], would provide access to structurally unique and potentially bioactive molecules. rsc.orgbeilstein-journals.orgnih.gov The inherent chirality of this compound could be leveraged to control the stereochemistry of the newly formed spirocenter.

Fused-Ring Systems: The development of annulation strategies to build new rings onto the this compound framework is another important goal. For instance, cascade reactions could be designed to synthesize previously inaccessible cycloheptanone-fused indoles or other heterocyclic systems. nih.gov These rigid, polycyclic structures would be valuable for studying the conformational constraints imposed by the seven-membered ring.

"Cut-and-Sew" Transformations: Applying modern transition metal-catalyzed "cut-and-sew" reactions to this compound could lead to novel bridged and fused scaffolds. acs.org These transformations, which involve the cleavage and subsequent formation of C-C bonds, offer a powerful strategy for skeletal reorganization and the rapid construction of molecular complexity.

The synthesis of these and other unique derivatives will not only expand the chemical space accessible from this compound but also provide a platform for investigating fundamental questions in stereochemistry and reactivity. A summary of potential synthetic targets is presented in Table 2.

| Derivative Class | Synthetic Strategy | Potential Application / Research Value | Reference Concept |

|---|---|---|---|

| Spiro-oxindoles | Multi-component reaction with isatin (B1672199) derivatives | Access to scaffolds with potential biological activity. | beilstein-journals.org |

| Fused Indoles | Cascade reaction followed by McMurry coupling | Creation of novel polycyclic heterocyclic systems. | nih.gov |

| Bridged Scaffolds | Transition metal-catalyzed "cut-and-sew" reactions | Rapid construction of complex molecular architectures. | acs.org |

| Spiro-pyrrolidines | Azomethine ylide cycloaddition | Synthesis of advanced building blocks for drug discovery. | nih.gov |

常见问题

(Basic) What are the established synthetic pathways for 2-methylcycloheptanone, and how can experimental reproducibility be ensured?

This compound is synthesized via acid-catalyzed cyclization of 2-methylcycloheptanol or oxidation of 2-methylcycloheptene derivatives. For example, Sauers et al. (1968) reported its formation through the ozonolysis of tricyclononane derivatives, yielding this compound as a byproduct (9% yield) alongside other compounds . To ensure reproducibility:

- Detailed protocols : Include reaction conditions (e.g., solvent, temperature, catalyst concentration) and purification steps (e.g., distillation, chromatography).

- Characterization : Provide spectral data (IR, NMR) and elemental analysis. For instance, Sauers et al. documented IR peaks at 5.88 µm (C=O stretch) and NMR signals (methyl doublet at δ 0.98 ppm, J = 7 Hz) .

- Reporting standards : Follow journal guidelines (e.g., Medicinal Chemistry Research) to document reagents, instrumentation, and statistical validation of purity .

(Advanced) What mechanistic insights explain the formation of this compound as a byproduct in tricyclononane derivative reactions?

The reaction mechanism involves retro-Diels-Alder pathways and ketonization under ozonolysis conditions. Sauers et al. (1968) observed competing pathways during the ozonolysis of tricyclononanes, leading to this compound and 2-methyl-2-cycloheptenol. Key factors influencing selectivity include:

- Steric effects : The stability of intermediate carbocations affects product distribution.

- Oxidation conditions : Ozone concentration and reaction time modulate ketone vs. alcohol formation.

Advanced studies should employ computational modeling (e.g., DFT) to map energy barriers and isotopic labeling to trace carbon rearrangement .

(Basic) Which analytical techniques are most reliable for characterizing this compound in complex mixtures?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Separates compounds by volatility and confirms molecular weight/fragmentation patterns. For example, GC-MS can distinguish this compound from structural isomers in essential oils .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies methyl groups (δ 0.98 ppm, doublet) and carbonyl-adjacent protons (δ 5.4–5.8 ppm, multiplet) .

- Infrared Spectroscopy (IR) : Confirms ketone functionality via C=O stretching at ~1710 cm⁻¹ (5.88 µm) .

(Advanced) How can contradictions in reported thermodynamic properties (e.g., enthalpy of vaporization) of this compound be resolved?

Discrepancies often arise from differences in experimental setups or sample purity. Methodological solutions include:

- Standardized measurements : Use calibrated calorimeters and high-purity samples (>99%).

- Collaborative validation : Cross-reference data across labs using shared protocols (e.g., IUPAC guidelines).

- Computational validation : Compare experimental results with ab initio calculations (e.g., COSMO-RS) to identify outliers .

(Basic) What are the primary research applications of this compound beyond synthetic chemistry?

- Metabolic studies : Serves as a model substrate for cytochrome P450 enzyme activity in alkane oxidation .

- Chromatography : Acts as a reference compound in GC-MS method development for volatile organic compounds .

- Material science : Investigated as a precursor for polymer crosslinking agents due to its strained cyclic structure.

(Advanced) How can researchers minimize byproduct formation during this compound synthesis?

Optimization strategies include:

- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity.

- In situ monitoring : Use real-time FTIR or Raman spectroscopy to track reaction progress and adjust conditions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to ethers .

(Methodological) How should researchers address inconsistencies in spectral data across studies?

- Replicate experiments : Reproduce synthesis and characterization under identical conditions.

- Metadata transparency : Report instrument parameters (e.g., NMR field strength, GC column type) to contextualize data .

- Open data sharing : Deposit raw spectral files in repositories (e.g., Zenodo) for peer validation .

(Advanced) What interdisciplinary approaches are needed to study this compound’s environmental fate?

Combine methodologies from:

- Environmental chemistry : Measure biodegradation rates using OECD 301B assays.

- Ecotoxicology : Assess toxicity in model organisms (e.g., Daphnia magna) via LC50 testing.

- Computational modeling : Predict soil adsorption coefficients (Koc) using QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。